molecular formula C26H41NO B592993 (1S,3R,6S,8R,11S,12S,15Z,16S)-6-(dimethylamino)-15-ethylidene-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-14-one CAS No. 10088-21-8

(1S,3R,6S,8R,11S,12S,15Z,16S)-6-(dimethylamino)-15-ethylidene-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-14-one

Cat. No.: B592993
CAS No.: 10088-21-8
M. Wt: 383.62
InChI Key: HHRXHLXZXPRKOE-YJLHYQISSA-N
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Description

The compound (1S,3R,6S,8R,11S,12S,15Z,16S)-6-(dimethylamino)-15-ethylidene-7,7,12,16-tetramethylpentacyclo[97001,303,8012,16]octadecan-14-one is a complex organic molecule characterized by its unique pentacyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3R,6S,8R,11S,12S,15Z,16S)-6-(dimethylamino)-15-ethylidene-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-14-one typically involves multiple steps, starting from simpler organic precursors. The key steps include:

    Formation of the Pentacyclic Core: This step involves cyclization reactions to form the pentacyclic structure. Common reagents used in this step include strong acids or bases to facilitate ring closure.

    Introduction of Functional Groups: The dimethylamino and ethylidene groups are introduced through substitution reactions. Reagents such as dimethylamine and ethylidene derivatives are used under controlled conditions.

    Final Modifications: The final steps involve fine-tuning the molecule’s structure to achieve the desired stereochemistry and functional group placement. This may involve selective reduction or oxidation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient reaction control and the development of catalytic processes to reduce the need for stoichiometric reagents.

Chemical Reactions Analysis

Types of Reactions

(1S,3R,6S,8R,11S,12S,15Z,16S)-6-(dimethylamino)-15-ethylidene-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-14-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can be used to modify the compound’s structure, such as reducing carbonyl groups to alcohols. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The compound can undergo substitution reactions to replace specific functional groups with others. This can be achieved using nucleophiles or electrophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Substitution Reagents: Dimethylamine, ethylidene derivatives

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (1S,3R,6S,8R,11S,12S,15Z,16S)-6-(dimethylamino)-15-ethylidene-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-14-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biology, this compound has potential applications as a probe for studying biological processes. Its ability to interact with specific biomolecules can be leveraged to investigate cellular pathways and mechanisms.

Medicine

In medicine, the compound is being explored for its potential therapeutic properties. Its unique structure may allow it to interact with specific molecular targets, making it a candidate for drug development.

Industry

In industry, this compound can be used as a precursor for the synthesis of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of (1S,3R,6S,8R,11S,12S,15Z,16S)-6-(dimethylamino)-15-ethylidene-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-14-one involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain proteins or enzymes, modulating their activity. This can lead to changes in cellular pathways and biological processes.

Comparison with Similar Compounds

Similar Compounds

  • (1S,3R,6S,8R,11S,12S,15Z,16S)-6-(dimethylamino)-15-methylidene-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-14-one
  • (1S,3R,6S,8R,11S,12S,15Z,16S)-6-(dimethylamino)-15-ethylidene-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-13-one

Uniqueness

The uniqueness of (1S,3R,6S,8R,11S,12S,15Z,16S)-6-(dimethylamino)-15-ethylidene-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-14-one lies in its specific stereochemistry and functional group arrangement. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(1S,3R,6S,8R,11S,12S,15Z,16S)-6-(dimethylamino)-15-ethylidene-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-14-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H41NO/c1-8-17-18(28)15-24(5)20-10-9-19-22(2,3)21(27(6)7)11-12-25(19)16-26(20,25)14-13-23(17,24)4/h8,19-21H,9-16H2,1-7H3/b17-8+/t19-,20-,21-,23+,24-,25+,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHRXHLXZXPRKOE-YJLHYQISSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C1C(=O)CC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)N(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/1\C(=O)C[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@@H]5[C@]3(C4)CC[C@@H](C5(C)C)N(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H41NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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